4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride
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Overview
Description
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClF2N and a molecular weight of 247.72 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Oxidation: Corresponding N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways are still under investigation, but it is thought to affect the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry .
Biological Activity
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H14ClF2N with a molecular weight of approximately 247.7 g/mol. The compound features a piperidine ring substituted with a difluorobenzyl group, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H14ClF2N |
Molecular Weight | 247.7 g/mol |
CAS Number | 193357-87-8 |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit affinity for various receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways.
- Receptor Interaction : The compound may act as an antagonist or modulator at certain receptor sites, influencing neurotransmitter release and receptor signaling pathways.
- Enzyme Modulation : It can also interact with enzymes involved in neurotransmitter metabolism, potentially altering levels of key neurotransmitters like dopamine and serotonin.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Variations in the piperidine ring or the difluorobenzyl moiety can significantly affect the compound's biological properties.
Key Findings from SAR Studies :
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity to certain receptors.
- Ring Modifications : Altering the piperidine structure can lead to variations in pharmacokinetic properties, such as absorption and metabolism.
Pharmacological Studies
- CNS Activity : A study demonstrated that compounds structurally related to this compound exhibited significant effects on locomotor activity in rodent models, suggesting potential applications in treating CNS disorders .
- Anti-inflammatory Effects : Similar piperidine derivatives have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes . The IC50 values for these compounds against COX-2 were reported to be comparable to established anti-inflammatory agents like celecoxib.
- Antagonistic Properties : In vitro assays indicated that derivatives could act as antagonists at specific receptors, which may be beneficial in developing treatments for conditions such as anxiety or depression .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Study Focus | Findings |
---|---|
CNS Activity | Significant effects on locomotor activity in rodents. |
Anti-inflammatory Activity | Comparable IC50 values against COX-2 as celecoxib. |
Receptor Antagonism | Potential for treating anxiety and depression. |
Properties
IUPAC Name |
4-[(2,6-difluorophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-11-2-1-3-12(14)10(11)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJLXMCNUZFCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC=C2F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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